molecular formula C9H5ClFNO2 B6210038 7-chloro-4-fluoro-1H-indole-2-carboxylic acid CAS No. 1158593-32-8

7-chloro-4-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B6210038
CAS No.: 1158593-32-8
M. Wt: 213.59 g/mol
InChI Key: INFHFEDPIHUCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-fluoro-1H-indole-2-carboxylic acid: is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 4th positions, respectively, on the indole ring, and a carboxylic acid group at the 2nd position. These substitutions can significantly influence the compound’s chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method includes the halogenation of indole derivatives followed by carboxylation. For instance, starting with 4-fluoroindole, chlorination at the 7th position can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions. Subsequent carboxylation at the 2nd position can be performed using carbon dioxide in the presence of a strong base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions are common, especially at the 3rd position of the indole ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity towards these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

  • 4-fluoroindole-2-carboxylic acid
  • 7-chloroindole-2-carboxylic acid
  • 4-chloro-7-fluoroindole-2-carboxylic acid

Comparison: 7-chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its potency and selectivity in biological assays .

Properties

CAS No.

1158593-32-8

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

7-chloro-4-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14)

InChI Key

INFHFEDPIHUCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.